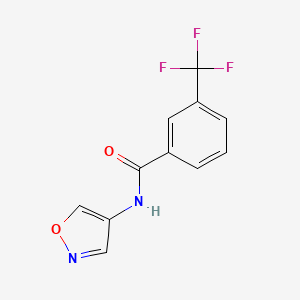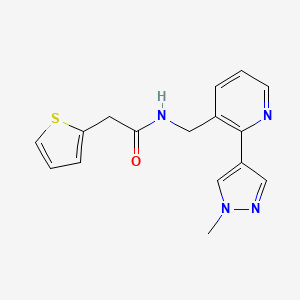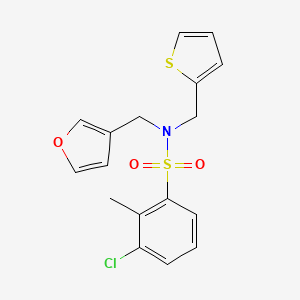![molecular formula C18H20N4O3S B2490293 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine CAS No. 2415563-63-0](/img/structure/B2490293.png)
2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is a complex organic compound that features a benzofuran ring, a pyrazine ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine typically involves multiple steps. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions. The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing polycyclic benzofuran compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely be optimized for cost-effectiveness and scalability, incorporating advanced purification methods such as chromatography and crystallization.
化学反応の分析
Types of Reactions
2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, boron reagents for Suzuki-Miyaura coupling, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Industry: Utilized in the production of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.
作用機序
The mechanism of action of 2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine involves its interaction with specific molecular targets and pathways. The benzofuran ring is known for its ability to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The sulfonyl group can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
類似化合物との比較
Similar Compounds
2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl chloride: Shares the benzofuran and sulfonyl features but differs in its overall structure and reactivity.
Benzofuran derivatives: These compounds have similar core structures but may vary in their substituents and biological activities.
Indole derivatives: Although structurally different, indole compounds share some biological activities with benzofuran derivatives, such as anticancer and antiviral properties.
Uniqueness
2-[5-(2,3-Dihydro-1-benzofuran-5-sulfonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazine is unique due to its combination of a benzofuran ring, a pyrazine ring, and a sulfonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
5-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O3S/c23-26(24,16-1-2-17-13(7-16)3-6-25-17)22-11-14-9-21(10-15(14)12-22)18-8-19-4-5-20-18/h1-2,4-5,7-8,14-15H,3,6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUGOLKXQANAUBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)S(=O)(=O)N3CC4CN(CC4C3)C5=NC=CN=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-phenethylacetamide](/img/structure/B2490211.png)

![3-Bromo-2-((p-tolylthio)methyl)imidazo[1,2-a]pyridine](/img/structure/B2490215.png)
![1,2-Diazaspiro[2.5]oct-1-en-6-amine hydrochloride](/img/structure/B2490216.png)
![2-[3-(4-methylphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2490217.png)
![3-{[(3-chlorophenyl)methyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2490218.png)
![2-amino-N-[3-(propan-2-yloxy)propyl]-1-[(E)-[(pyridin-2-yl)methylidene]amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2490221.png)

![2-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-ethyl-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2490228.png)
![methyl 2-[8-bromo-6-methyl-4-oxo-2-(trifluoromethyl)-3,4-dihydroquinazolin-3-yl]acetate](/img/structure/B2490229.png)
![methyl 4,5-dimethyl-2-[3-(4-nitrophenyl)-4,6-dioxo-2-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]thiophene-3-carboxylate](/img/structure/B2490230.png)
![1-[(tert-Butyldimethylsilyl)oxy]-1-cyclopropylbut-3-en-2-one](/img/structure/B2490231.png)

